Procyanidin B3

Übersicht

Beschreibung

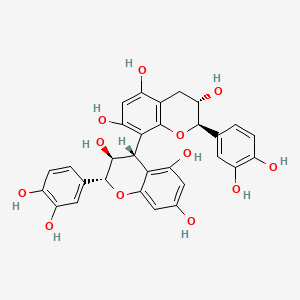

Procyanidin B3 ist eine Art von Proanthocyanidin, genauer gesagt ein Procyanidin vom B-Typ. Es handelt sich um ein Dimer, das aus zwei Catechin-Molekülen besteht, die durch eine 4→8-Bindung verknüpft sind. This compound kommt natürlich in verschiedenen Pflanzen vor, darunter Rotwein, Gerste, Bier, Pfirsich und Jatropha macrantha . Es ist bekannt für seine antioxidativen Eigenschaften und potenziellen gesundheitlichen Vorteile, wie z. B. die Förderung des Haarwachstums .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Procyanidin B3 kann durch die Kondensation von synthetischem Leucocyanidin und Catechin unter bestimmten Bedingungen synthetisiert werden. Die Reaktion verläuft bei pH 5 unter Umgebungsbedingungen schnell und führt zur Bildung von this compound zusammen mit anderen Procyanidinen . Der Prozess umfasst mehrere Schritte, darunter Benzylierung, C4-Aktivierung und Eintopf-Hydrogenolyse-Reaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung der Kondensationsreaktion, um eine Produktion im Gramm-Maßstab zu erreichen. Der Prozess umfasst die Verbesserung der Benzylierung, der C4-Aktivierung und der Eintopf-Hydrogenolyse-Reaktionen, um eine stereoselektive Bildung der 4,8-Interflavan-Bindungen zu gewährleisten . Dieses Verfahren ermöglicht die effiziente Produktion von this compound und anderen verwandten Verbindungen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein bestimmter Reagenzien und Bedingungen beeinflusst.

Häufige Reagenzien und Bedingungen

Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen können Nukleophile wie Thiole oder Amine beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Catechinderivate liefern kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene Mechanismen:

Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies und reaktive Stickstoffspezies ab und verhindert so durch oxidativen Stress verursachte DNA-Schäden.

Histon-Acetyltransferase-Inhibition: This compound wirkt als spezifischer Inhibitor von Histon-Acetyltransferasen, der an Stellen auf p300 bindet, die nicht die aktive Stelle sind. Diese Hemmung beeinflusst die Genexpression und die Zellfunktionen.

Modulation der Darmflora: Es wurde gezeigt, dass this compound das Darmmilieu durch Modulation der Darmflora verbessert, die eine Rolle beim Energiestoffwechsel und der Gesundheit spielt.

Analyse Chemischer Reaktionen

Types of Reactions

Procyanidin B3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield catechin derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Procyanidin B3 has demonstrated significant anti-inflammatory properties, particularly in musculoskeletal disorders such as osteoarthritis and intervertebral disc degeneration.

- Osteoarthritis Prevention : Research indicates that this compound can prevent the progression of osteoarthritis by inhibiting oxidative stress and apoptosis in chondrocytes. In an in vivo study using a mouse model, daily administration of this compound significantly reduced cartilage destruction and inflammation markers associated with osteoarthritis, leading to improved histological outcomes compared to control groups .

- Intervertebral Disc Degeneration : this compound has also shown promise in alleviating intervertebral disc degeneration. In vitro studies revealed that it inhibited lipopolysaccharide-induced inflammation in human nucleus pulposus cells by decreasing the production of inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6. Additionally, it modulated the NF-κB signaling pathway, which is crucial in inflammatory responses .

Cancer Chemoprevention

This compound exhibits potential as a chemopreventive agent against various cancers through multiple mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells. For instance, it has been reported to decrease cell viability and induce G1 phase arrest in several cancer cell lines by downregulating key regulatory proteins such as cyclin D1 and CDK4 .

- Inhibition of Cell Migration : this compound selectively inhibits the migration of cancer cells overexpressing certain phosphatases (PRL-1), suggesting its role as a potential therapeutic agent targeting metastatic behavior in cancer . This selectivity indicates that this compound could be developed further for targeted cancer therapies with reduced toxicity.

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its therapeutic effects:

- Oxidative Stress Reduction : By scavenging free radicals and reducing oxidative damage, this compound protects cellular components from damage. This mechanism is particularly relevant in chronic diseases characterized by oxidative stress, including arthritis and certain cancers .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

Wirkmechanismus

Procyanidin B3 exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and reactive nitrogen species, preventing oxidative stress-induced DNA damage.

Histone Acetyltransferase Inhibition: This compound acts as a specific inhibitor of histone acetyltransferases, binding to sites on p300 other than the active site. This inhibition affects gene expression and cellular functions.

Gut Microbiota Modulation: This compound has been shown to improve the intestinal environment by modulating the gut microbiota, which plays a role in energy metabolism and health.

Vergleich Mit ähnlichen Verbindungen

Procyanidin B3 ist Teil einer größeren Gruppe von Procyanidinen, zu der auch andere Procyanidine vom B-Typ wie Procyanidin B1, Procyanidin B2 und Procyanidin B4 gehören . Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in den spezifischen Verknüpfungen zwischen den Catechin-Einheiten. This compound ist aufgrund seiner spezifischen 4→8-Verknüpfung einzigartig, die seine chemischen Eigenschaften und biologischen Aktivitäten beeinflusst.

Liste ähnlicher Verbindungen

- Procyanidin B1

- Procyanidin B2

- Procyanidin B4

- Procyanidin C2 (ein trimeres Procyanidin)

This compound sticht aufgrund seiner spezifischen Verknüpfung und den daraus resultierenden einzigartigen Eigenschaften hervor, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Biologische Aktivität

Procyanidin B3 (Pro-B3) is a flavonoid compound found in various plants, particularly in grape seeds and apples. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a dimeric procyanidin composed of two catechin units linked by a single bond. Its structure contributes to its biological activity, particularly its ability to interact with cellular membranes and various molecular targets.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Studies have shown that Pro-B3 can scavenge free radicals and reduce oxidative stress markers in vitro:

- Radical Scavenging : Pro-B3 has been demonstrated to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Cellular Protection : In primary chondrocytes, Pro-B3 inhibited hydrogen peroxide (H2O2)-induced apoptosis and suppressed nitric oxide synthase (iNOS) production, highlighting its protective role against oxidative stress .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through various mechanisms:

- Inhibition of Inflammatory Mediators : In studies involving lipopolysaccharide (LPS)-induced inflammation in nucleus pulposus cells, Pro-B3 treatment significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- NF-κB Pathway Modulation : Pro-B3 has been reported to block the activation of the NF-κB pathway in LPS-exposed cells, further underscoring its anti-inflammatory potential .

Anticancer Properties

The anticancer potential of this compound has been extensively researched, with findings indicating its ability to inhibit cancer cell proliferation and induce apoptosis:

- Cell Cycle Arrest : Pro-B3 treatment has been associated with G1 phase cell cycle arrest in various cancer cell lines, including breast and pancreatic cancer cells. This effect is mediated by downregulation of cyclin D1 and CDK4 .

- Induction of Apoptosis : Pro-B3 induces apoptosis through activation of caspases and modulation of Bcl-2 family proteins. For instance, it enhances caspase-9 activation while reducing Bcl-2 levels in pancreatic cancer cells .

Case Studies

- Chondrocyte Protection : A study demonstrated that Pro-B3 significantly reduced chondrocyte apoptosis induced by oxidative stress. The number of TUNEL-positive chondrocytes was markedly lower in Pro-B3-treated groups compared to controls .

- Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells showed that Pro-B3 decreased cell viability by 72% while promoting apoptosis through caspase activation .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-AVFWISQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178193 | |

| Record name | Procyanidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-23-9 | |

| Record name | Procyanidin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B3 from barley | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCYANIDIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC1A0KEAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does Procyanidin B3 interact with proteins?

A1: this compound interacts with proteins through a combination of forces, mainly electrostatic and hydrophobic interactions. [] These interactions can lead to the formation of soluble and insoluble complexes, depending on the protein, tannin concentration, and environmental factors. [, , ]

Q2: What is the impact of this compound on osteoarthritis?

A2: Research suggests that this compound can alleviate osteoarthritis pathogenesis. In a mouse model, oral administration of this compound protected articular cartilage from degeneration and prevented heterotopic cartilage formation. [] This protective effect is linked to the suppression of nitric oxide synthase (iNOS) and vascular endothelial growth factor (VEGF) signaling. [, ]

Q3: How does this compound affect the TLR4/MD-2 complex?

A3: Studies have demonstrated that this compound can alleviate intervertebral disc degeneration by interacting with the TLR4/MD-2 complex. [] this compound exhibits a high affinity for the hydrophobic pocket of MD-2, potentially blocking the formation of the LPS/TLR4/MD-2 complex and subsequently suppressing the inflammatory response. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C30H26O12 and a molecular weight of 578.51 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Numerous studies have used spectroscopic methods to characterize this compound. Techniques include:

- NMR (Nuclear Magnetic Resonance) spectroscopy: Provides detailed structural information and is routinely used to confirm the structure of synthesized this compound. [, , , ]

- Mass spectrometry (MS): Used to determine molecular weight, identify fragments, and analyze complex mixtures containing this compound. [, , , , , , ]

- UV-Vis absorption spectroscopy: Measures the absorption and transmission of UV-Vis light, providing information about the electronic transitions within the molecule and its interactions with other molecules. [, , ]

- Fluorescence spectroscopy: Investigates the interaction of this compound with proteins like papain, bromelain, and bovine serum albumin by analyzing changes in fluorescence intensity and wavelength. [, , , ]

Q6: How stable is this compound in different food matrices?

A6: this compound stability is affected by several factors, including pH, temperature, and the presence of other food components. Studies have shown varying stability in different food matrices:

- Beer: this compound can undergo oxidative polymerization during beer storage, increasing its affinity for haze-forming proteins and potentially contributing to chill haze formation. []

- Cooked barley: this compound can contribute to the browning of cooked barley, with its impact depending on concentration and the presence of other phenolic compounds. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound itself is not generally considered a catalyst, it has shown inhibitory effects on certain enzymes:

- Histone acetyltransferases (HATs): this compound acts as a specific HAT inhibitor, particularly targeting p300. This inhibition affects androgen receptor acetylation and exhibits anti-cancer effects in prostate cancer cells. []

- Digestive enzymes (e.g., trypsin): this compound can bind to and inhibit digestive enzymes like trypsin, potentially influencing nutrient bioavailability. []

Q8: Are there any applications for this compound in the food industry?

A8: this compound has potential applications in the food industry, primarily due to its antioxidant properties. It's being explored as:

- Dietary supplement: Research suggests potential benefits as a dietary supplement due to its antioxidant and enzyme-inhibitory activities. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry has been employed to understand the structural features and interactions of this compound.

- Molecular docking: Used to predict the binding site and affinity of this compound with proteins like bovine serum albumin. []

- Density functional theory (DFT) calculations: Utilized to study the formation mechanism and selectivity of the C4α-C8' bond during the synthesis of this compound and related flavonoids. []

Q10: How do structural modifications of this compound affect its activity?

A10: Studies examining the neuroprotective effects of this compound and other procyanidins in a Parkinson's disease model found a positive correlation between the degree of polymerization and their protective activity. [] Dimers (including this compound) and the trimer Procyanidin C1 showed protective effects on PC12 cells and in a zebrafish model, suggesting that larger procyanidins might have increased bioactivity. []

Q11: What are the challenges in formulating this compound for improved stability and bioavailability?

A11: this compound can be prone to degradation under certain conditions, limiting its applications. Research focuses on improving its stability and bioavailability through:

Q12: What analytical techniques are commonly employed to study this compound?

A12: A range of analytical methods is used for the characterization and quantification of this compound, including:

- High-performance liquid chromatography (HPLC): Frequently coupled with various detectors, such as diode array detectors (DAD) [] or mass spectrometry (MS) [, ] for separation and quantification of this compound in complex matrices like plant extracts and food samples.

- Ultra-high-performance liquid chromatography (UPLC): Offers enhanced resolution and sensitivity compared to HPLC and is often coupled with high-resolution mass spectrometry (HRMS) for a comprehensive analysis of this compound and its metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.